Welcome to the BenchChem Online Store!
molecular formula C10H6F3NO2 B070045 6-(Trifluoromethoxy)quinolin-4-ol CAS No. 175203-87-9

6-(Trifluoromethoxy)quinolin-4-ol

Cat. No. B070045
M. Wt: 229.15 g/mol
InChI Key: LFCAVZDSLWEEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776857B2

Procedure details

In a 50 mL round bottom flask with a reflux condenser attached was dissolved 2,2-dimethyl-5-((4-(trifluoromethoxy)phenylamino)methylene)-1,3-dioxane-4,6-dione (1.00 g, 3.02 mmol) in Ph2O (8.63 mL, 0.35 M). The mixture was heated to 250° C. in a heating mantle. At about 180° C., the reaction turned from a light yellow and homogeneous to an orange, then to a dark brown color and began to bubble, slowly at first and then more violently. Internal temperature of reaction went up to 230° C., although heating ceased at 180° C. Heating at 250° C. while stirring was continued for five minutes, and the reaction was cooled to RT, diluted with hexane, and the precipitate was filtered to yield 6-(trifluoromethoxy)quinolin-4(1H)-one as a crude brown solid. MS [M+H]=230.1; Calc'd 229.2 for C10H6F3NO2.
Name
2,2-dimethyl-5-((4-(trifluoromethoxy)phenylamino)methylene)-1,3-dioxane-4,6-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.63 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=2)C(=O)O1>O(C1C=CC=CC=1)C1C=CC=CC=1.CCCCCC>[F:21][C:18]([F:19])([F:20])[O:17][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:5][C:6]2=[O:8]

Inputs

Step One
Name
2,2-dimethyl-5-((4-(trifluoromethoxy)phenylamino)methylene)-1,3-dioxane-4,6-dione
Quantity
1 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CC=C(C=C1)OC(F)(F)F)=O)C
Name
Quantity
8.63 mL
Type
solvent
Smiles
O(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At about 180° C.
CUSTOM
Type
CUSTOM
Details
to bubble
CUSTOM
Type
CUSTOM
Details
Internal temperature of reaction
CUSTOM
Type
CUSTOM
Details
went up to 230° C.
TEMPERATURE
Type
TEMPERATURE
Details
although heating
CUSTOM
Type
CUSTOM
Details
ceased at 180° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating at 250° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(OC=1C=C2C(C=CNC2=CC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.